G0-C14

Gene Delivery mRNA Therapeutics Nanoparticle Formulation

G0-C14 (CAS 1510653-27-6) is a cationic lipid-like compound derived from an alkyl-modified generation 0 polyamidoamine (PAMAM) dendrimer. Its molecular weight is defined as 1790.91 g/mol.

Molecular Formula C106H216N10O10
Molecular Weight 1790.9 g/mol
Cat. No. B10857302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG0-C14
Molecular FormulaC106H216N10O10
Molecular Weight1790.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(CNCCNC(=O)CCN(CCC(=O)NCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCN(CCC(=O)NCCNCC(CCCCCCCCCCCC)O)CCC(=O)NCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O
InChIInChI=1S/C106H216N10O10/c1-7-13-19-25-31-37-43-49-55-61-67-97(117)91-107-77-79-109-103(123)73-83-113(85-75-105(125)111-81-87-115(93-99(119)69-63-57-51-45-39-33-27-21-15-9-3)94-100(120)70-64-58-52-46-40-34-28-22-16-10-4)89-90-114(84-74-104(124)110-80-78-108-92-98(118)68-62-56-50-44-38-32-26-20-14-8-2)86-76-106(126)112-82-88-116(95-101(121)71-65-59-53-47-41-35-29-23-17-11-5)96-102(122)72-66-60-54-48-42-36-30-24-18-12-6/h97-102,107-108,117-122H,7-96H2,1-6H3,(H,109,123)(H,110,124)(H,111,125)(H,112,126)
InChIKeyTZVPPOIQUSWFOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

G0-C14: A Defined Cationic PAMAM Dendrimer for Nucleic Acid Delivery Research


G0-C14 (CAS 1510653-27-6) is a cationic lipid-like compound derived from an alkyl-modified generation 0 polyamidoamine (PAMAM) dendrimer . Its molecular weight is defined as 1790.91 g/mol . This compound is specifically engineered as an amphiphilic building block for the self-assembly of nanoparticles (NPs) intended for the encapsulation and delivery of nucleic acids, including mRNA and plasmid DNA (pDNA) . It serves as a foundational component in constructing targeted delivery systems, particularly for applications involving difficult-to-transfect cells like macrophages [1].

Why Substituting G0-C14 with Another PAMAM Dendrimer or Cationic Lipid Can Compromise Your Nanoparticle Performance


The performance of PAMAM dendrimers is exquisitely sensitive to both generation number and surface chemistry [1]. The choice of generation 0 for G0-C14 was deliberate, selected for its documented minimal cytotoxicity and more convenient synthesis compared to higher-generation PAMAMs (e.g., G1-G5) [2]. Furthermore, the specific C14 alkyl chain modification on G0-C14 confers a distinct amphiphilic character that drives self-assembly into nanostructures and is crucial for stable nucleic acid complexation [3]. This is a functional departure from unmodified cationic PAMAM dendrimers, which lack this self-assembly capability, and from PPI (polypropylenimine) dendrimers, which have a different core structure and biological profile [4]. Direct substitution with these analogs can lead to unpredictable changes in particle formation, encapsulation efficiency, and cytotoxicity, as evidenced by the specific quantitative differences detailed in the following section.

Quantitative Evidence Guide: Performance Metrics Differentiating G0-C14


High and Consistent Nucleic Acid Encapsulation Efficiency Compared to Unmodified G0 PAMAM

G0-C14 demonstrates a highly efficient and quantifiable entrapment of nucleic acid cargo, a property essential for effective delivery vehicles. In direct application, G0-C14 formulated with carbohydrate-modified PLGA polymers achieves an encapsulation efficiency of >95% for both mRNA and pDNA [1]. This performance is attributed to the alkyl chain modification, which enhances hydrophobic interactions and complexation stability, a feature not present in the unmodified, purely cationic G0-PAMAM dendrimer [2]. While unmodified PAMAM can bind nucleic acids via charge interaction, its efficiency and the stability of the resulting complexes are highly variable and generally lower, especially in the context of forming stable nanoparticles [2].

Gene Delivery mRNA Therapeutics Nanoparticle Formulation

Defined Cytocompatibility Profile of G0-C14 in Macrophage Cell Lines

G0-C14 exhibits a well-characterized cytocompatibility profile that is critical for applications targeting immune cells. When formulated into nanoparticles, G0-C14-containing NPs show no observed cytotoxicity in Raw 264.7 macrophages across a tested concentration range up to 2.8 mg/mL, as determined by CCK-8 assay [1]. This contrasts with higher generation PAMAM dendrimers (e.g., G4-G5), which are known to exhibit significant dose-dependent cytotoxicity due to higher charge density and molecular weight [2]. The selection of the G0 core for G0-C14 was specifically informed by its lower inherent toxicity compared to higher generations [3].

Cytotoxicity Biocompatibility Macrophage Targeting

Self-Assembly into Tunable Nanoparticles: A Distinct Feature vs. Simple Cationic Lipids

G0-C14 is an amphiphilic dendrimer designed for controlled self-assembly, a key differentiator from simpler, single-chain cationic lipids (e.g., DOTAP, DOTMA) and from unmodified PAMAM dendrimers [1]. Its G0 dendrimer core provides a multivalent cationic head group, while the four C14 alkyl chains confer hydrophobic character, driving the formation of defined nanostructures in aqueous media . This property allows G0-C14 to be formulated into various NP architectures, including dendrimicelles and hybrid polymer-lipid NPs, enabling precise tuning of particle size and surface properties by adjusting the co-formulation ratio with polymers like PLGA or PEG-PLA [1]. In contrast, simple cationic lipids often form less stable lipoplexes, and unmodified PAMAMs do not self-assemble into such structures without additional hydrophobic components.

Nanoparticle Assembly Amphiphilic Dendrimer Formulation Science

Functional Utility in Targeting Difficult-to-Transfect Primary Macrophages

G0-C14-based NPs have been specifically validated to improve cellular internalization and transfection efficiency in macrophages, which are notoriously difficult to transfect with conventional methods like Lipofectamine [1]. The study shows that G0-C14 formulated with carbohydrate-modified polymers (e.g., mannose-decorated PLGA) significantly enhances endocytosis and gene expression in Raw 264.7 macrophages compared to non-targeted NPs [1]. This functional outcome is a direct consequence of G0-C14's efficient nucleic acid encapsulation and its ability to be co-formulated with targeting ligands. This targeted efficacy in macrophages is a specific advantage over broad-spectrum transfection reagents like PEI or Lipofectamine, which can be cytotoxic and inefficient in primary immune cells [2].

Macrophage Transfection Gene Therapy Primary Cells

High-Impact Application Scenarios for Procuring G0-C14


Formulating Macrophage-Targeted Gene Therapy Nanoparticles

This scenario directly applies the evidence of G0-C14's >95% encapsulation efficiency [1] and its functional validation in macrophages [2]. Use G0-C14 as the cationic lipid component to self-assemble nanoparticles with carbohydrate-modified PLGA or PLGA-PEG. This yields targeted NPs that can efficiently deliver mRNA or pDNA to macrophages, a notoriously difficult-to-transfect cell type. This approach is ideal for modulating macrophage function in disease models of cancer, atherosclerosis, or inflammatory disorders.

Building a Controllable mRNA Vaccine or Therapeutic Platform

This scenario leverages G0-C14's high mRNA encapsulation (>95%) [1] and defined cytocompatibility [3]. Procure G0-C14 to formulate mRNA-loaded nanoparticles for vaccine development or protein-replacement therapies. The amphiphilic nature of G0-C14 allows for the creation of stable, self-assembled nanostructures [4], ensuring consistent cargo loading and delivery. This provides a chemically defined, non-viral alternative to lipid nanoparticles (LNPs) for researchers seeking to build next-generation nucleic acid therapeutics.

Establishing a Robust siRNA Delivery System for Functional Genomics Studies

This scenario utilizes the validated utility of G0-C14 for siRNA delivery [4]. The generation 0 PAMAM core was selected for its minimal cytotoxicity, a critical factor for gene silencing experiments [4]. Procure G0-C14 to create a reproducible in vitro or in vivo siRNA delivery system. Its ability to efficiently complex siRNA via charge interaction, while maintaining a favorable toxicity profile, makes it a superior alternative to more toxic, higher-generation dendrimers or non-specific transfection agents for long-term or sensitive functional genomics assays.

Developing TME-Responsive Prodrug Nanoparticles for Cancer Therapy

This scenario is based on the evidence that G0-C14 can form stable complexes with therapeutic proteins (e.g., saporin) that can be released in a tumor microenvironment (TME)-responsive manner [5]. Use G0-C14 to complex and embed proteinaceous therapeutics into pH-sensitive polymer nanoparticles. This approach protects the cargo during circulation and enables site-specific release within the acidic tumor milieu, enhancing the therapeutic index and minimizing systemic toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for G0-C14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.